6-(fluoromethyl)spiro[3.3]heptan-2-one
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Overview
Description
6-(fluoromethyl)spiro[33]heptan-2-one is an organic compound with the molecular formula C8H11FO It is characterized by a spirocyclic structure, where a fluoromethyl group is attached to a heptan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(fluoromethyl)spiro[3.3]heptan-2-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via a nucleophilic substitution reaction using a fluoromethylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
6-(fluoromethyl)spiro[3.3]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Compounds with substituted fluoromethyl groups.
Scientific Research Applications
6-(fluoromethyl)spiro[3.3]heptan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(fluoromethyl)spiro[3.3]heptan-2-one involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to target molecules. The spirocyclic structure may contribute to the compound’s stability and unique reactivity profile.
Comparison with Similar Compounds
Similar Compounds
- 6-(chloromethyl)spiro[3.3]heptan-2-one
- 6-(bromomethyl)spiro[3.3]heptan-2-one
- 6-(iodomethyl)spiro[3.3]heptan-2-one
Uniqueness
6-(fluoromethyl)spiro[3.3]heptan-2-one is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its halogenated analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
2703780-88-3 |
---|---|
Molecular Formula |
C8H11FO |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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